Kinase Inhibitor Chemotype: Pyridazine-3‑Carboxamide with Purin‑6‑yl Amide Appendage vs. Ensartinib's 4‑(Piperazine‑1‑carbonyl)phenyl Amide
The substituted pyridazine-3‑carboxamide patent family (US 9,126,947) generically claims compounds as protein kinase inhibitors 'especially against ALK,' with demonstrated utility in cancer, neurological, and psychiatric disease models [1]. The clinical candidate ensartinib (ensacove)—which bears a 4‑(piperazine‑1‑carbonyl)phenyl amide at the pyridazine 3‑position—exhibits potent dual ALK/MET inhibition (ALK IC50 <0.4 nM; MET IC50 0.74 nM) measured in recombinant kinase assays . CAS 1396882‑58‑8 replaces this amide appendage with a 9H‑purin‑6‑yl group, a structural modification that, based on patent SAR disclosure, is anticipated to re‑balance the kinase selectivity profile away from the ensartinib template [1]. No direct head‑to‑head IC50 data for CAS 1396882‑58‑8 against ALK or MET have been publicly disclosed; therefore this evidence is classified as class‑level inference.
| Evidence Dimension | Kinase inhibitory potency (ALK IC50) |
|---|---|
| Target Compound Data | No publicly available recombinant ALK IC50 data identified for CAS 1396882‑58‑8 |
| Comparator Or Baseline | Ensartinib (X‑396): ALK IC50 <0.4 nM; MET IC50 0.74 nM |
| Quantified Difference | Not quantifiable due to absence of target compound data; structural divergence at the amide appendage predicts a differentiated selectivity profile |
| Conditions | Recombinant human ALK and MET kinase inhibition assays (ensartinib data); target compound untested in comparable public assays |
Why This Matters
For procurement decisions in kinase drug discovery programmes, the choice of amide appendage directly dictates which off‑kinase liabilities will emerge in selectivity panels; a purin‑6‑yl appendage is expected to confer a target interaction fingerprint distinct from the clinically validated ensartinib scaffold.
- [1] Liang C. Substituted pyridazine carboxamide compounds. US Patent 9,126,947. Xcovery Holding Company LLC. Issued September 8, 2015. View Source
